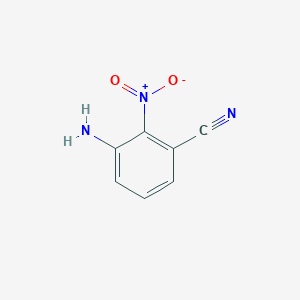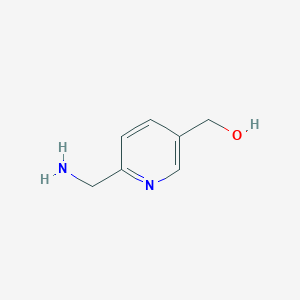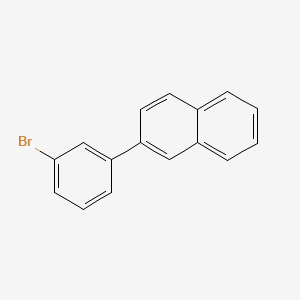
2-(3-Bromophenyl)naphthalene
概要
説明
2-(3-Bromophenyl)naphthalene is a brominated naphthalene derivative characterized by the presence of a bromine atom on the phenyl ring, which is attached to the naphthalene moiety. This compound is part of a broader class of brominated aromatic compounds that have been studied for various applications, including the synthesis of more complex molecules and materials with potential antibacterial properties.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes has been developed to construct naphthalene motifs, including 1,2,3-tribromo-4-aryl naphthalenes, under mild conditions with moderate to excellent yields . This method demonstrates the versatility of bromination reactions in creating complex naphthalene structures. Additionally, the halogenated hydrocarbon amination reaction has been used to produce compounds with a brominated naphthalene component, as seen in the synthesis of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide .
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, reveals that the bromophenyl ring is approximately perpendicular to the naphthalene system, with dihedral angles ranging from 76.7° to 84.5° . This perpendicular orientation is a common feature in such compounds and can influence their reactivity and physical properties.
Chemical Reactions Analysis
Brominated naphthalene derivatives can participate in a variety of chemical reactions, including hydrogen bonding and π-π stacking interactions. For instance, the crystal structures of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine show the presence of hydrogen bonding and weak π-π interactions, which contribute to the stability of the crystal structure . These interactions are crucial for understanding the reactivity and potential applications of brominated naphthalene compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromophenyl)naphthalene derivatives are influenced by their molecular structure. The presence of bromine atoms can significantly affect the density, melting point, and solubility of these compounds. For example, the compound 1-[N-(4-bromophenyl)]aminomethylidene-2(1H)naphthalenone exhibits a strong intramolecular hydrogen bond, which affects its tautomeric form and could influence its physical properties . Additionally, the antibacterial activity of some brominated naphthalene derivatives suggests potential applications in medicinal chemistry .
科学的研究の応用
Synthesis and Chemical Properties
Copper Cyanide Mediated Cyclization
2-(3-Bromophenyl)naphthalene derivatives have been utilized in a CuCN-mediated cascade cyclization process for synthesizing substituted naphthalene amino esters. This method efficiently synthesizes structures including phenanthrene aromatic units through a one-pot process involving isomerization, intramolecular cyclization, and aromatization (Reddy et al., 2013).
Ionic Liquid Mediated Ether Cleavage
The high nucleophilicity of bromide ions, as demonstrated in ionic liquids, facilitates the nucleophilic displacement in ether cleavage reactions. This approach can lead to the regeneration of phenols from ethers, involving compounds like 2-(3-bromopropyl)naphthalene (Boovanahalli et al., 2004).
Environmental and Atmospheric Studies
- Atmospheric Chemical Removal Processes: The gas-phase reactions of OH radicals and N2O5 with naphthalene and biphenyl, including 2-(3-Bromophenyl)naphthalene, have been studied to understand their atmospheric removal mechanisms. These studies are crucial in assessing the environmental impact of polycyclic aromatic hydrocarbons (PAHs) in ambient air (Atkinson et al., 1987).
Advanced Material Synthesis
- Synthesis of Naphthalene Derivatives: Modified Baylis-Hillman adducts with 2-bromophenyl acetonitrile have been used in a Pd-catalyzed cascade reaction to create poly-substituted naphthalene derivatives. This method involves a series of complex chemical processes, including carbopalladation, C(sp3)-H activation, ring-opening, and aromatization (Kim et al., 2010).
Photophysical and Photochemical Applications
- Fluorescence in Cell Imaging: o-Phenylazonaphthol derivatives, such as bromo-substituted naphthalene, have been synthesized to study their fluorogenic behaviors. These compounds exhibit aggregation-induced emission (AIE) and have potential applications in two-photon cell imaging, making them suitable for medical imaging and sensing applications (Yoon et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-(3-bromophenyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPXWVYUNHYGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630366 | |
| Record name | 2-(3-Bromophenyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)naphthalene | |
CAS RN |
667940-23-0 | |
| Record name | 2-(3-Bromophenyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

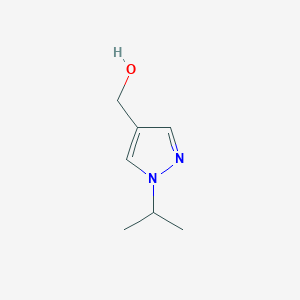
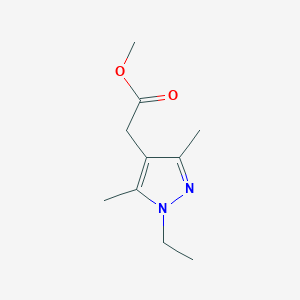

amine](/img/structure/B1289947.png)
![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)
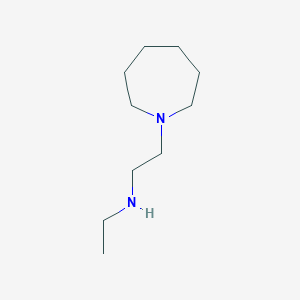


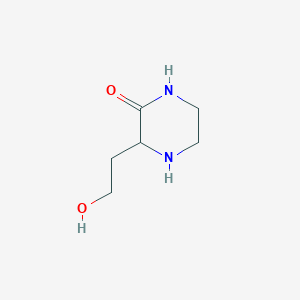
![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)
